molecular formula C17H20N6O4 B12938872 2-Amino-N-benzyladenosine CAS No. 26783-32-4

2-Amino-N-benzyladenosine

Cat. No.: B12938872
CAS No.: 26783-32-4
M. Wt: 372.4 g/mol
InChI Key: VJNBCNYIASIYAV-XNIJJKJLSA-N
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Description

2-Amino-N-benzyladenosine is a useful research compound. Its molecular formula is C17H20N6O4 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-N-benzyladenosine (2-AB) is a significant analogue of adenosine, a nucleoside that plays critical roles in various biological processes, including energy transfer, signal transduction, and regulation of cellular activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and parasitology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and its effects on various cell types.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of adenosine derivatives with substituted benzyl halides. The methods include:

  • Direct Alkylation : Adenosine is directly alkylated with an appropriate benzyl bromide to form N1-substituted derivatives, which are then rearranged to yield N6-substituted compounds.
  • Nucleophilic Displacement : This method involves the nucleophilic displacement of chlorine in 6-chloropurine ribonucleoside or its analogues with an amine .

These synthetic routes allow for the introduction of various substituents at the benzyl position, which can modulate the biological activity of the resulting compounds.

This compound exhibits several biological activities through its interaction with adenosine receptors and other cellular targets:

  • Adenosine Receptor Modulation : It acts as a noncompetitive inhibitor of adenosine aminohydrolase, influencing adenosine levels in cells and thereby affecting signaling pathways associated with cell proliferation and apoptosis .
  • Selective A3 Adenosine Receptor Agonism : Variants of benzyladenosine derivatives have been shown to selectively activate A3 receptors, which are implicated in anti-inflammatory and anticancer responses .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:

  • Inhibition of Leukemic Cell Growth : In cultured L1210 leukemia cells, 2-AB showed superior growth inhibition compared to other benzyladenosine analogues .
  • Cytotoxicity in Cancer Cell Lines : The compound has displayed cytotoxic effects against various cancer cell lines, including human osteosarcoma (HOS) and adenocarcinoma (MCF7), with IC50 values indicating significant potency (e.g., IC50 = 8.0 µM for HOS) .

Anti-parasitic Activity

Research has also highlighted the efficacy of this compound against Toxoplasma gondii, a common opportunistic pathogen:

  • Selective Inhibition : Certain analogues were identified as selective inhibitors of T. gondii adenosine kinase without affecting human enzymes, suggesting their potential as anti-toxoplasma agents .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC50/Effect Reference
Growth InhibitionL1210 leukemiaSuperior to N6-benzyladenosine
CytotoxicityHuman osteosarcoma (HOS)IC50 = 8.0 µM
CytotoxicityHuman adenocarcinoma (MCF7)IC50 = 16.0 µM
Anti-parasiticToxoplasma gondiiSelective inhibition

Case Study 1: Anticancer Properties

In a study evaluating various N6-benzyladenosine derivatives for anticancer activity, it was found that modifications at the N6 position significantly enhanced cytotoxicity against multiple cancer cell lines. The study revealed that specific substituents could increase selectivity for cancer cells over normal cells .

Case Study 2: Anti-parasitic Efficacy

Another investigation focused on the anti-toxoplasma activity of benzyladenosine analogues. The findings indicated that certain compounds acted as "subversive substrates" for T. gondii, effectively inhibiting its growth while showing minimal toxicity to host cells .

Properties

CAS No.

26783-32-4

Molecular Formula

C17H20N6O4

Molecular Weight

372.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-amino-6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H20N6O4/c18-17-21-14(19-6-9-4-2-1-3-5-9)11-15(22-17)23(8-20-11)16-13(26)12(25)10(7-24)27-16/h1-5,8,10,12-13,16,24-26H,6-7H2,(H3,18,19,21,22)/t10-,12-,13-,16-/m1/s1

InChI Key

VJNBCNYIASIYAV-XNIJJKJLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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